4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl,free radical,98
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Overview
Description
4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl, free radical, 98 is a stable free radical compound commonly used in various chemical and industrial applications. It is known for its unique structure and reactivity, making it a valuable tool in synthetic chemistry and research.
Preparation Methods
The synthesis of 4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl typically involves the following steps:
Starting Materials: The synthesis begins with 3-butylchloramine as the starting material.
Reaction with Nitrosyl Chloride: The starting material reacts with nitrosyl chloride and benzyl alcohol.
Reduction: The intermediate product is then reduced to obtain the final compound.
Chemical Reactions Analysis
4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include nitrosyl chloride and benzyl alcohol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a free radical initiator to start or catalyze free radical reactions.
Biology: The compound is used in studies involving oxidative stress and free radical biology.
Mechanism of Action
The mechanism of action of 4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl involves its ability to act as a free radical. It can initiate or catalyze free radical reactions by donating or accepting electrons. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-tert-Butyliminomethyl-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl is unique due to its stability and reactivity as a free radical. Similar compounds include:
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl: Another stable free radical used in similar applications.
2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl: A simpler structure with similar reactivity.
These compounds share similar properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C12H22N3O |
---|---|
Molecular Weight |
224.32 g/mol |
InChI |
InChI=1S/C12H22N3O/c1-10(2,3)13-8-9-11(4,5)15(16)12(6,7)14-9/h8H,1-7H3 |
InChI Key |
RYESLLXOZDBWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(N1[O])(C)C)C=NC(C)(C)C)C |
Origin of Product |
United States |
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